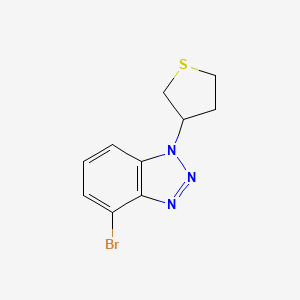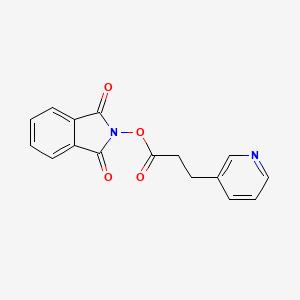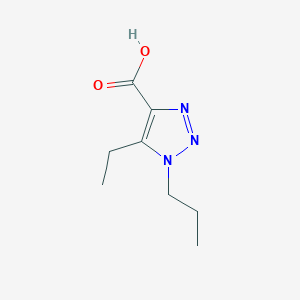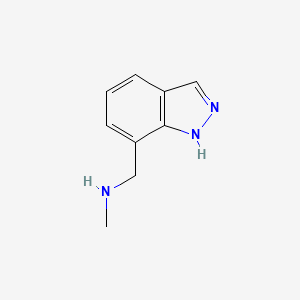![molecular formula C14H25NO3 B13536264 N-tert-butyl-N-[(1r,4r)-4-(2-oxopropyl)cyclohexyl]carbamate](/img/structure/B13536264.png)
N-tert-butyl-N-[(1r,4r)-4-(2-oxopropyl)cyclohexyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-butyl-N-[(1r,4r)-4-(2-oxopropyl)cyclohexyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and chemical synthesis. This particular compound is known for its unique structure, which includes a tert-butyl group, a cyclohexyl ring, and an oxopropyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-N-[(1r,4r)-4-(2-oxopropyl)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexyl derivative. The reaction conditions often include the use of a solvent such as dichloromethane or tetrahydrofuran, and a catalyst like triethylamine. The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
N-tert-butyl-N-[(1r,4r)-4-(2-oxopropyl)cyclohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxopropyl group to a hydroxyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-tert-butyl-N-[(1r,4r)-4-(2-oxopropyl)cyclohexyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-tert-butyl-N-[(1r,4r)-4-(2-oxopropyl)cyclohexyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- tert-butyl N-[(1r,4r)-4-(bromomethyl)cyclohexyl]carbamate
- tert-butyl N-[(1r,4r)-4-(6-bromopyridine-3-amido)cyclohexyl]carbamate
Uniqueness
N-tert-butyl-N-[(1r,4r)-4-(2-oxopropyl)cyclohexyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H25NO3 |
|---|---|
Peso molecular |
255.35 g/mol |
Nombre IUPAC |
tert-butyl N-[4-(2-oxopropyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C14H25NO3/c1-10(16)9-11-5-7-12(8-6-11)15-13(17)18-14(2,3)4/h11-12H,5-9H2,1-4H3,(H,15,17) |
Clave InChI |
VWXHXWYNXRMTSY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1CCC(CC1)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridinehydrochloride](/img/structure/B13536187.png)
![2-[4-(Morpholin-4-yl)phenyl]propanoic acid](/img/structure/B13536189.png)




![2-[2-(3-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13536228.png)






![8-Oxabicyclo[3.2.1]octan-2-amine](/img/structure/B13536260.png)
